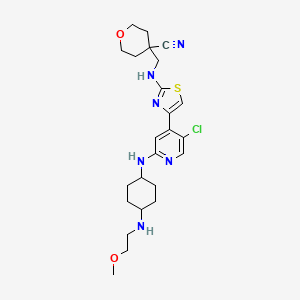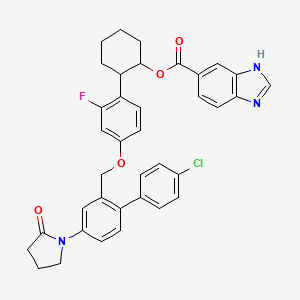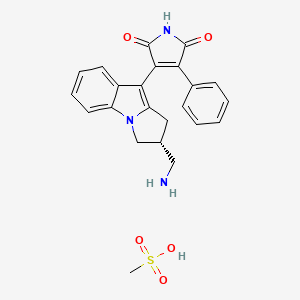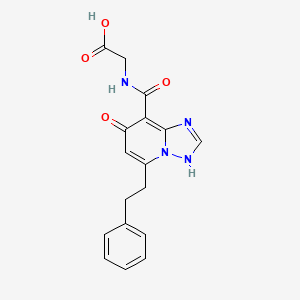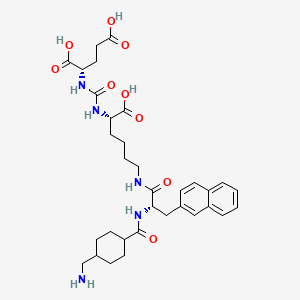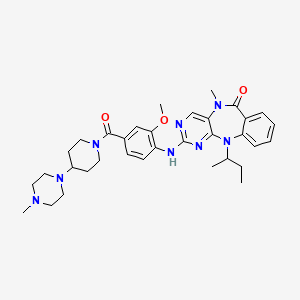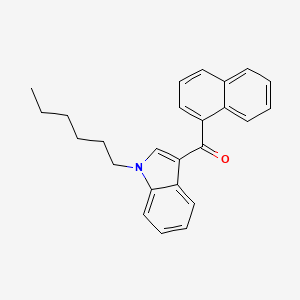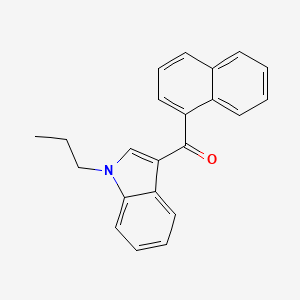
KGP94
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KGP94 is cysteine protease Cathepsin L inhibitor(CTSL).
Scientific Research Applications
Synthesis and Production
KGP94 is a potent, selective, and competitive inhibitor of the lysosomal endopeptidase enzyme (Cathepsin L), which is significant in the treatment of metastatic cancer, a major cause of cancer-associated death. Research has developed efficient synthetic routes for KGP94, highlighting its potential for large-scale production and use in cancer therapy (Munikishore et al., 2021).
Anti-Tumor and Anti-Metastatic Potential
KGP94 has demonstrated significant effects in reducing tumor activity. It shows promise in impeding both the migration and invasion of human breast cancer cells. Its role as a competitive inhibitor of Cathepsin L, which degrades type I collagen, has been instrumental in retarding tumor growth in vivo (Chavarria et al., 2012). Additionally, KGP94 has been tested in combination with radiotherapy, showing a delay in tumor growth and potential effects on metastasis, particularly in lung metastasis studies (Wittenborn & Horsman, 2015).
Implications in Prostate Cancer
In the context of prostate cancer, especially with bone metastases, KGP94 has shown potential in reducing metastatic tumor burden and improving overall survival. It also impairs tumor-initiated angiogenesis and decreases osteoclast formation, impacting the interactions between tumor cells and osteoclasts within the bone microenvironment (Sudhan et al., 2016).
properties
CAS RN |
1131456-28-4 |
|---|---|
Product Name |
KGP94 |
Molecular Formula |
C14H12BrN3OS |
Molecular Weight |
350.23 |
IUPAC Name |
[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13- |
InChI Key |
ZDBKSZKTCPOBFR-LGMDPLHJSA-N |
SMILES |
S=C(N)N/N=C(C1=CC=CC(Br)=C1)\C2=CC=CC(O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KGP94; KGP 94; KGP-94. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



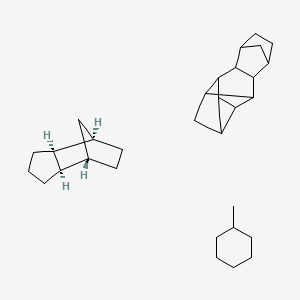
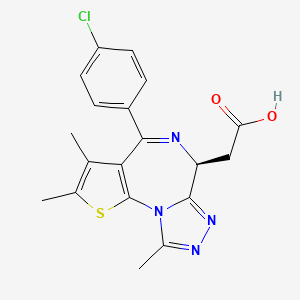
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
